molecular formula C7H4FIO2 B1316771 5-Fluoro-2-iodobenzoic acid CAS No. 52548-63-7

5-Fluoro-2-iodobenzoic acid

Cat. No. B1316771
CAS RN: 52548-63-7
M. Wt: 266.01 g/mol
InChI Key: XPFMQYOPTHMSJJ-UHFFFAOYSA-N
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Description

5-Fluoro-2-iodobenzoic acid is a precursor molecule that has been shown to generate Electron Transfer Dissociation (ETD) reagents via Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) . It is also used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide .


Synthesis Analysis

The synthesis of 2-Iodobenzoic acid, which is structurally similar to 5-Fluoro-2-iodobenzoic acid, can be achieved by a Sandmeyer reaction. This involves the diazotization of anthranilic acid followed by a reaction with iodide . Another method involves the conversion of pentavalent IBX to IBA in the presence of a catalytic amount of FeCl3 at 100 °C .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-iodobenzoic acid is C7H4FIO2 .


Chemical Reactions Analysis

5-Fluoro-2-iodobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . It can also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents .


Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoro-2-iodobenzoic acid is 266.01 g/mol . Other physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of Quinolonic Acids

5-Fluoro-2-iodobenzoic acid is used in the preparation of quinolonic acids, such as 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . These compounds have potential applications in medicinal chemistry due to their structural similarity to quinolone antibiotics .

Generation of ETD Reagents

This compound serves as a precursor for generating electron transfer dissociation (ETD) reagents . ETD reagents are used in mass spectrometry to fragment ions for the purpose of identifying unknown compounds or studying the structure of molecules .

Synthesis of Pyridinecarboxamide Derivatives

It is a starting material in the synthesis of 3,6-disubstituted 2-pyridinecarboxamide , also known as GK activators. These activators are investigated for their potential to modulate glucokinase, an enzyme involved in glucose metabolism .

Research in Neurotransmitter Systems

5-Fluoro-2-iodobenzoic acid is a modulator of the catecholamine neurotransmitter system and has been shown to influence the effects of dopamine, a key neurotransmitter in the brain .

Additive in Biomolecule Synthesis

This compound has been utilized as an additive in the synthesis of various biomolecules, including DNA and proteins, which is crucial for genetic engineering and biotechnology applications .

Computational Chemistry and Molecular Modeling

It is also relevant in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for producing simulation visualizations that aid in molecular modeling and understanding chemical interactions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs identified are the respiratory system . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

5-Fluoro-2-iodobenzoic acid may be used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . It can also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents . These applications suggest potential future directions in the fields of organic synthesis and mass spectrometry.

properties

IUPAC Name

5-fluoro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFMQYOPTHMSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523210
Record name 5-Fluoro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-iodobenzoic acid

CAS RN

52548-63-7
Record name 5-Fluoro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-iodobenzoic acid
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Synthesis routes and methods I

Procedure details

The title compound was prepared from the following procedure described in Collection Czechoslov. Chem. Commun., vol. 40, p. 719 (1975). To an ice-cold mixture of 2-amino-5-fluorobenzoic acid (9.0 g, 58.0 mmol) and conc. hydrochloric acid (50 mL) was added dropwise a solution of sodium nitrite (4.42 g, 64.1 mmol) in water (10 mL). Subsequently, a solution of potassium iodide (14.5 g, 87.5 mmol) and conc. sulfuric acid (4 mL) in water (30 mL) was added at the same temperature, and the mixture was heated to 100° C. and stirred for 2 hours. After the solution was cooled to room temperature, the mixture was poured into an aqueous solution of sodium thiosulfate, and organic matter was extracted with ethyl acetate. The extract was washed with saturated brine and water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give crude crystals. The crystals were collected by filtration, washed with hexane/diethylether, and air dried to give the title compound (6.33 g, 41% yield).
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14.5 g
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41%

Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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